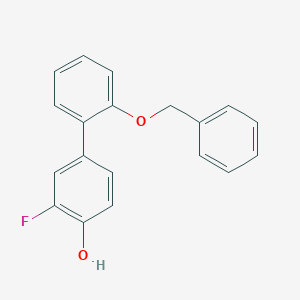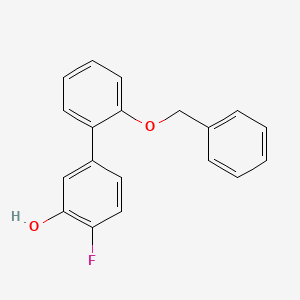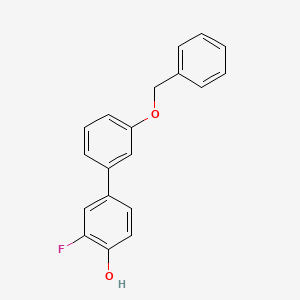
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% (5-DMSF-2-FP) is an organic compound belonging to the class of sulfonamides. It is a white powder with a molecular weight of 302.3 g/mol and a melting point of 230-232°C. 5-DMSF-2-FP has a variety of applications in organic synthesis and medicinal chemistry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
Mécanisme D'action
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that the compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of this enzyme, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is thought to reduce the production of prostaglandins, which are involved in the inflammation and pain associated with certain diseases.
Biochemical and Physiological Effects
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. In addition, it has been shown to reduce the production of prostaglandins, which are involved in the inflammation and pain associated with certain diseases. It has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% in laboratory experiments is that it is easily synthesized and is relatively inexpensive. However, it is important to note that the compound is not approved for use in humans, and therefore its use in laboratory experiments should be limited to in vitro studies. In addition, the compound is not very soluble in water, and therefore it should be stored in anhydrous conditions.
Orientations Futures
The potential future directions for the use of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% include further research into its mechanism of action, as well as its potential use as an anti-inflammatory, analgesic, and antipyretic agent. In addition, further research could be conducted into its potential use as an inhibitor of COX-2, as well as its potential use as a synthetic intermediate in the synthesis of various pharmaceuticals. Finally, further research could be conducted into its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is synthesized via a four-step process. The first step involves the reaction of 4-chloro-2-fluorophenol with 3-dimethylsulfamoylphenylacetic acid in the presence of a base and a catalyst. The second step involves the reaction of the resulting compound with 2-chloro-5-methylthiophene in the presence of a base and a catalyst. The third step involves the reaction of the resulting compound with dimethylsulfamoyl chloride in the presence of a base and a catalyst. Finally, the fourth step involves the reaction of the resulting compound with 3-dimethylsulfamoylphenylacetic acid in the presence of a base and a catalyst.
Applications De Recherche Scientifique
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is widely used in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been used in the synthesis of various sulfonamide-based compounds, such as 5-methyl-2-fluoro-4-chlorophenol and 2-fluoro-4-chlorophenol. In addition, it has been used in the synthesis of various pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs).
Propriétés
IUPAC Name |
3-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)12-5-3-4-10(8-12)11-6-7-13(15)14(17)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNPTZVJFINZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














